1-cyclopropyl-5-methyl-1H-pyrazol-4-amine
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Overview
Description
1-cyclopropyl-5-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C7H11N3. It is a member of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by a cyclopropyl group attached to the pyrazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-5-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
1-cyclopropyl-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 1-cyclopropyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-cyclopropyl-1-methyl-1H-pyrazol-4-amine: Similar structure with a different substitution pattern.
1-cyclopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride: A salt form with different solubility and stability properties.
4-Amino-1-methylpyrazole: Lacks the cyclopropyl group, leading to different chemical properties.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects.
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-cyclopropyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C7H11N3/c1-5-7(8)4-9-10(5)6-2-3-6/h4,6H,2-3,8H2,1H3 |
InChI Key |
RCJRGNPKJSXERL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2CC2)N |
Origin of Product |
United States |
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